2-Fluoro-4-methoxybenzaldehyde
Overview
Description
2-Fluoro-4-methoxybenzaldehyde is a fluorinated aromatic aldehyde . It can be prepared from 4-bromo-3-fluoroanisole .
Synthesis Analysis
The synthesis of 2-Fluoro-4-methoxybenzaldehyde involves several steps. It can be prepared from 4-bromo-3-fluoroanisole . Another method involves the reaction of 2-fluoro-4-methoxybenzylalcohol with triethylamine in DMSO .Molecular Structure Analysis
The molecular formula of 2-Fluoro-4-methoxybenzaldehyde is C8H7FO2 . The molecular weight is 154.14 .Chemical Reactions Analysis
2-Fluoro-4-methoxybenzaldehyde can be used in the preparation of various compounds. These include fluorine-containing 2,4,5-trisubstituted imidazole, 1-(2-fluoro-4-methoxyphenyl)-2-propanone, 6-(2-fluoro-4-methoxyphenyl)fulvene, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-methoxybenzaldehyde include a melting point range of 43-48 °C . The boiling point is 226.5±20.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Organic Synthesis
2-Fluoro-4-methoxybenzaldehyde is an important raw material and intermediate used in organic synthesis . It is often used as a building block in the synthesis of more complex organic compounds .
Pharmaceuticals
In the pharmaceutical industry, 2-Fluoro-4-methoxybenzaldehyde is used in the synthesis of various drugs . Its unique chemical properties make it a valuable component in the development of new pharmaceuticals .
Agrochemicals
2-Fluoro-4-methoxybenzaldehyde is also used in the production of agrochemicals . These include pesticides, herbicides, and other chemicals used in agriculture .
Dyestuff
In the dyestuff industry, 2-Fluoro-4-methoxybenzaldehyde is used as an intermediate in the production of various dyes . Its chemical structure allows it to bind with other compounds to create vibrant and long-lasting colors .
Preparation of Fluorine Containing 2,4,5-Trisubstituted Imidazole
2-Fluoro-4-methoxybenzaldehyde may be used in the preparation of fluorine containing 2,4,5-trisubstituted imidazole . This compound has potential applications in medicinal chemistry .
Synthesis of 1-(2-Fluoro-4-Methoxyphenyl)-2-Propanone
This compound can be synthesized from 2-Fluoro-4-methoxybenzaldehyde . It is a valuable intermediate in organic synthesis and can be used to produce a variety of other compounds .
Safety and Hazards
Mechanism of Action
Target of Action
2-Fluoro-4-methoxybenzaldehyde is a fluorinated aromatic aldehyde
Mode of Action
Aldehydes are typically electrophilic and can react with nucleophilic sites in biological molecules . This interaction could lead to changes in the structure and function of these molecules.
Biochemical Pathways
It has been used in the preparation of various compounds, including fluorine-containing 2,4,5-trisubstituted imidazole, 1-(2-fluoro-4-methoxyphenyl)-2-propanone, and others . These compounds could potentially affect various biochemical pathways.
Action Environment
The action, efficacy, and stability of 2-Fluoro-4-methoxybenzaldehyde could potentially be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s reactivity. Additionally, the presence of other molecules could influence its interactions with its targets .
properties
IUPAC Name |
2-fluoro-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWQNFJBBWXFBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370546 | |
Record name | 2-Fluoro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxybenzaldehyde | |
CAS RN |
331-64-6 | |
Record name | 2-Fluoro-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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